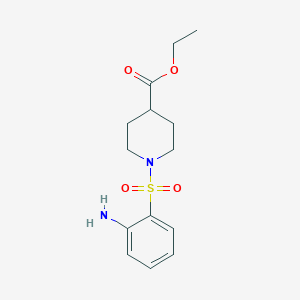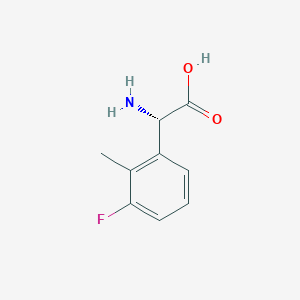![molecular formula C9H9NO3 B13084545 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid](/img/structure/B13084545.png)
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the But-3-yn-2-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with but-3-yn-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound with the alkyne group reduced to an alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the therapeutic context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the but-3-yn-2-ylamino group.
5-Aminofuran-2-carboxylic acid: Lacks the but-3-yn-2-yl group.
5-[(But-3-yn-2-yl)amino]furan: Lacks the carboxylic acid group.
Uniqueness
5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
5-(but-3-yn-2-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-3-6(2)10-8-5-4-7(13-8)9(11)12/h1,4-6,10H,2H3,(H,11,12) |
Clave InChI |
FOCZSQHEVMAMPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)NC1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


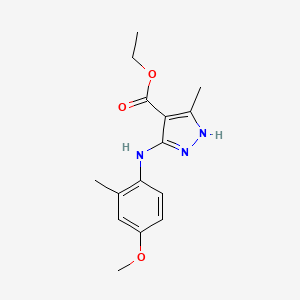
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
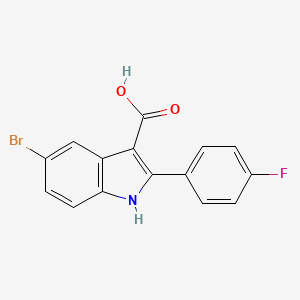

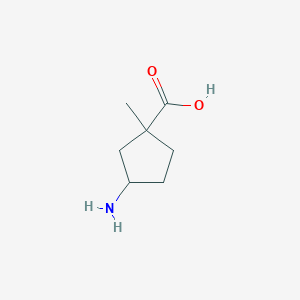
![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)


![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
